Safranal

Antioxidant activity DPPH assay Radical scavenging

Safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde) is a monoterpene aldehyde and the principal volatile aroma constituent of saffron (Crocus sativus L.), formed through the thermal or enzymatic deglycosylation of picrocrocin. It constitutes the primary component of saffron essential oil, distinguishing it from the water-soluble carotenoid-derived crocins and crocetin that dominate saffron's color profile.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 116-26-7
Cat. No. B046814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafranal
CAS116-26-7
Synonyms2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde;  2,2,6-Trimethyl-4,6-cyclohexadien-1-aldehyde;  2,6,6-Trimethyl-1,3-cyclohexadiene-1-aldehyde; 
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C=O
InChIInChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3
InChIKeySGAWOGXMMPSZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Safranal (CAS 116-26-7) for Research and Analytical Procurement: Compound Overview and Core Characteristics


Safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde) is a monoterpene aldehyde and the principal volatile aroma constituent of saffron (Crocus sativus L.), formed through the thermal or enzymatic deglycosylation of picrocrocin [1]. It constitutes the primary component of saffron essential oil, distinguishing it from the water-soluble carotenoid-derived crocins and crocetin that dominate saffron's color profile [2]. Commercially available analytical standards typically specify ≥95% purity as determined by gas chromatography , and safranal content serves as a key criterion for saffron quality grading under ISO 3632 specifications [3].

Safranal (CAS 116-26-7) vs. Crocin and Crocetin: Why In-Class Compounds Cannot Be Interchanged


Despite originating from the same botanical source, safranal, crocin, and crocetin exhibit fundamentally distinct physicochemical, pharmacokinetic, and pharmacodynamic profiles that preclude functional substitution. Safranal is a small, lipophilic monoterpene (MW 150.22) with demonstrated blood-brain barrier penetration and central nervous system activity [1], whereas crocin is a large, highly polar crocetin glycoside (MW ~977) with limited brain access and primarily peripheral activity [2]. Their divergent mechanisms of action are evident in multiple domains: safranal and crocin modulate entirely distinct neurobiological pathways in mood regulation [1]; safranal produces hypnotic effects absent in crocin [3]; and their cytotoxic potency differs by approximately 3.75-fold [4]. The following quantitative evidence demonstrates precisely why scientific and industrial users must select the appropriate compound based on specific research endpoints rather than assuming interchangeability.

Safranal (CAS 116-26-7) Product-Specific Quantitative Evidence: Direct Comparator Data vs. Crocin and Crocetin


Safranal vs. Crocetin: Direct DPPH Radical Scavenging Comparison

In a direct head-to-head comparison under identical experimental conditions, safranal demonstrated substantially weaker radical scavenging activity compared to crocetin. Safranal required a 5.3-fold higher concentration (95 ± 1 μg/mL) than crocetin (18 ± 1 μg/mL) to achieve 50% DPPH radical inhibition [1]. Both compounds were weaker than the reference antioxidants Trolox (IC50 = 5.2 ± 1 μg/mL) and BHT (IC50 = 5.3 ± 1 μg/mL) [2].

Antioxidant activity DPPH assay Radical scavenging

Safranal vs. Crocin: Anxiolytic and Hypnotic Activity Behavioral Comparison

In a comparative behavioral pharmacology study evaluating the central nervous system effects of saffron constituents, safranal and crocin exhibited markedly different activity profiles. Safranal produced a dose-dependent increase in total sleep time, whereas crocin demonstrated no hypnotic effects at any tested dose [1]. In the elevated plus maze test for anxiolytic activity, crocin (50 mg/kg) produced significant anxiolytic-like effects by increasing latency to enter the dark compartment and prolonging time spent in the lit chamber, while safranal at its effective doses (0.05-0.35 mL/kg) did not produce equivalent effects in this paradigm [1][2].

Anxiolytic Hypnotic Behavioral pharmacology CNS activity

Safranal vs. Crocin: Distinct Neurobiological Mechanisms in Depression Models

A 2026 preclinical study directly compared safranal and crocins for antidepressant-like effects and underlying neurobiological mechanisms in C57BL/6J mice. Both compounds reduced depressive-like behavior, but through fundamentally distinct pathways. Crocins primarily modulated the dopaminergic system, whereas safranal selectively downregulated neurotoxic components of the kynurenine pathway, shifting the neurotoxic/neuroprotective balance toward neuroprotection [1]. This mechanistic divergence was observed at the transcriptional level in the prefrontal cortex and striatum via RT-qPCR analysis of key kynurenine pathway enzymes [1].

Antidepressant mechanism Kynurenine pathway Dopaminergic modulation Neuropharmacology

Safranal Brain Bioavailability: Direct Detection Following Oral Administration

A 2026 study provided the first validated analytical evidence that safranal crosses the blood-brain barrier following oral administration. Using a newly developed and validated UHPLC-DAD-MS/MS method, safranal was detected in both serum and brain tissue at 15 and 30 minutes after single oral administration in mice [1]. This represents a critical pharmacokinetic distinction from crocins, which are highly polar glycosides with poor brain penetration and primarily peripheral activity [2].

Pharmacokinetics Blood-brain barrier Bioavailability Neuropharmacology

Safranal vs. Crocin and Picrocrocin: Differential Cytotoxicity in HeLa Cells

In a comparative in vitro study evaluating the cytotoxic effects of saffron constituents on human cervical carcinoma HeLa cells, safranal exhibited the highest potency among the tested compounds. The LD50 (dose inducing 50% cell growth inhibition) for safranal was 0.8 mM, compared to 3 mM for crocin and 3 mM for picrocrocin [1]. Crocetin demonstrated no cytotoxic effect in this assay system [1]. Despite safranal's higher potency, the study authors concluded that crocin is the more promising therapeutic candidate due to its water solubility and high inhibitory growth effect when considering overall developability [1].

Cytotoxicity Anticancer activity Cancer cell inhibition HeLa cells

Safranal (CAS 116-26-7) Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


CNS Research Requiring Blood-Brain Barrier Penetration

Safranal is the only saffron-derived compound with validated analytical evidence demonstrating brain tissue detection following oral administration [1]. Research programs investigating central nervous system targets, including neurodegenerative disease models (Alzheimer's disease, Parkinson's disease) where brain penetration is a prerequisite, should select safranal over crocin or crocetin [2]. The validated UHPLC-DAD-MS/MS method enables accurate quantification of brain concentrations for pharmacokinetic-pharmacodynamic correlation studies [1].

Neuropharmacology Research Targeting Kynurenine Pathway Modulation

Studies investigating the kynurenine pathway in mood disorders should utilize safranal rather than crocins, as safranal uniquely downregulates neurotoxic components of this pathway and shifts the neurotoxic/neuroprotective balance [1]. This mechanism is distinct from the dopaminergic modulation produced by crocins [1]. Research programs focused on neuroinflammation mediated by kynurenine metabolites will obtain compound-specific mechanistic data only with safranal.

Sleep Modulation and Hypnotic Activity Studies

Safranal is the appropriate compound for investigating sleep-promoting and hypnotic effects, as it produces dose-dependent increases in total sleep time in rodent behavioral models, whereas crocin demonstrates no hypnotic activity at any tested dose [1]. Sleep research programs studying natural sleep-promoting compounds should select safranal based on this direct comparative evidence.

Saffron Quality Control and Analytical Method Development

Safranal serves as a critical analytical marker for saffron quality assessment, with GC-based quantification providing more specific and reproducible commercial grading compared to ISO 3632 spectrophotometric methods [1]. Analytical laboratories developing saffron authentication methods should procure safranal reference standards for calibration curves (R² = 0.995 achieved with GC method) [1]. Commercial vendors typically supply analytical standards with purity specifications ≥95% by GC [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safranal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.